Product packaging for 6-Bromo-2-chloropyrido[3,4-d]pyrimidine(Cat. No.:)

6-Bromo-2-chloropyrido[3,4-d]pyrimidine

Cat. No.: B11774386
M. Wt: 244.47 g/mol
InChI Key: PDBUNIGPAKDZIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Bromo-2-chloropyrido[3,4-d]pyrimidine is a key synthetic intermediate in medicinal chemistry, designed for the development of novel therapeutic agents. The pyrido[3,4-d]pyrimidine scaffold is a privileged structure in drug discovery due to its ability to mimic purine bases, allowing it to interact with a wide range of biological targets . This particular compound features reactive bromo and chloro substituents at the 6 and 2 positions, making it a versatile building block for further functionalization via metal-catalyzed cross-coupling and nucleophilic aromatic substitution reactions. Research indicates that the pyrido[3,4-d]pyrimidine core is a promising chemotype for antagonizing the human chemokine receptor CXCR2 . Upregulated CXCR2 signaling is implicated in numerous inflammatory, autoimmune, and neurodegenerative diseases, as well as in cancer progression and angiogenesis . Consequently, this scaffold represents a valuable starting point for researchers developing new anti-inflammatory and oncological therapeutics. Furthermore, analogous pyrimidine-based structures have demonstrated potent activity against infectious diseases such as tuberculosis, showcasing the scaffold's broad utility . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with care in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3BrClN3 B11774386 6-Bromo-2-chloropyrido[3,4-d]pyrimidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H3BrClN3

Molecular Weight

244.47 g/mol

IUPAC Name

6-bromo-2-chloropyrido[3,4-d]pyrimidine

InChI

InChI=1S/C7H3BrClN3/c8-6-1-4-2-11-7(9)12-5(4)3-10-6/h1-3H

InChI Key

PDBUNIGPAKDZIB-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NC(=NC2=CN=C1Br)Cl

Origin of Product

United States

Reactivity and Synthetic Utility of the 6 Bromo 2 Chloropyrido 3,4 D Pyrimidine Core

Nucleophilic Substitution Reactions at the Bromo and Chloro Positions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the modification of electron-deficient heteroaromatic systems. In the 6-bromo-2-chloropyrido[3,4-d]pyrimidine core, the electron-withdrawing nature of the pyrimidine (B1678525) ring's nitrogen atoms activates the attached chlorine atom toward nucleophilic displacement.

The regioselectivity of SNAr reactions on dihalogenated N-heterocycles is governed by the electronic properties of the ring system. The pyrimidine ring is significantly more electron-deficient than the fused pyridine (B92270) ring, rendering the C-2 position, occupied by the chlorine atom, the primary site for nucleophilic attack. The C-6 position, bearing the bromine atom, is substantially less activated toward SNAr. Studies on related dichloropyrimidine and trichloropyrido[3,2-d]pyrimidine systems confirm that halides on the pyrimidine ring, particularly those adjacent to a ring nitrogen like the C-2 position, are highly susceptible to displacement. wuxiapptec.comnih.gov Amination on a related scaffold, for instance, shows high regioselectivity at the C-2 position. nih.gov

Consequently, the reaction of this compound with various nucleophiles is expected to proceed with high regioselectivity at the C-2 position, leaving the C-6 bromo group intact for subsequent transformations. This allows for a modular synthetic approach where the C-2 position is first modified via SNAr, followed by functionalization at the C-6 position. The scope of this reaction is broad, accommodating a range of nitrogen, oxygen, and sulfur nucleophiles.

NucleophileExpected Product (Substitution at C-2)Reaction Conditions
Ammonia (NH₃)6-Bromo-pyrido[3,4-d]pyrimidin-2-amineAlcohol solvent, sealed vessel, heat
Primary/Secondary Amines (RNH₂/R₂NH)N-Substituted-6-bromo-pyrido[3,4-d]pyrimidin-2-amineAprotic polar solvent (e.g., DMF, DMSO), base (e.g., K₂CO₃, DIPEA)
Alkoxides (RO⁻)6-Bromo-2-alkoxy-pyrido[3,4-d]pyrimidineCorresponding alcohol (ROH) as solvent, NaH or K₂CO₃
Thiolates (RS⁻)6-Bromo-2-(alkylthio)-pyrido[3,4-d]pyrimidineAprotic polar solvent (e.g., DMF), base

Palladium-Catalyzed Cross-Coupling Reactions for C-C, C-N, and C-Heteroatom Bond Formation

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for constructing carbon-carbon and carbon-heteroatom bonds. The presence of two different halogens on the this compound core allows for selective and sequential couplings.

The Suzuki-Miyaura coupling, which joins an organoboron species with an organic halide, is a versatile and widely used reaction in pharmaceutical discovery due to its mild conditions and high functional group tolerance. rsc.orglibretexts.org

In palladium-catalyzed cross-coupling reactions, the selectivity-determining step is typically the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The rate of this step is highly dependent on the bond dissociation energy of the C-X bond, which follows the general trend: C-I > C-Br > C-Cl. nih.gov Based on this principle, the C-Br bond at the C-6 position is expected to be significantly more reactive than the C-Cl bond at the C-2 position.

This inherent reactivity difference allows for the selective arylation or vinylation at the C-6 position while preserving the C-2 chloro substituent for subsequent reactions. Studies on analogous dihaloheterocycles, such as 5-bromo-2-chloropyridine and 6-bromo-4-chlorothienopyrimidine, have demonstrated a strong preference for Suzuki coupling at the bromo-substituted position under standard catalytic conditions. rsc.orgresearchgate.net While electronic activation can sometimes reverse this trend, the greater intrinsic reactivity of the C-Br bond typically dominates, leading to selective functionalization at C-6. rsc.org

Boronic Acid/EsterExpected Major Product (Coupling at C-6)Typical Catalyst/Base System
Phenylboronic acid2-Chloro-6-phenyl-pyrido[3,4-d]pyrimidinePd(PPh₃)₄ / Na₂CO₃
4-Methoxyphenylboronic acid2-Chloro-6-(4-methoxyphenyl)-pyrido[3,4-d]pyrimidinePd(dppf)Cl₂ / K₂CO₃
Thiophene-2-boronic acid2-Chloro-6-(thiophen-2-yl)-pyrido[3,4-d]pyrimidinePd(PPh₃)₄ / K₂CO₃
Vinylboronic acid pinacol ester2-Chloro-6-vinyl-pyrido[3,4-d]pyrimidinePd(dppf)Cl₂ / Cs₂CO₃

While the intrinsic reactivity favors coupling at the C-6 bromine, the choice of palladium catalyst, ligand, and reaction conditions can further enhance this selectivity or, in some cases, alter the outcome. nih.gov The selectivity of Suzuki reactions on dihaloheterocycles is often "ligand-controlled." nih.gov For the closely related 6-bromo-4-chlorothienopyrimidine, it was found that the highest selectivity for mono-arylation at the C-6 bromo position was achieved with less electron-rich palladium catalysts like Pd(OAc)₂ or Pd₂(dba)₃. researchgate.net More electron-rich and sterically hindered ligands, while often more active, may lead to a decrease in selectivity or an increase in the formation of di-coupled products. researchgate.net Therefore, careful tuning of the catalyst system is crucial for optimizing the selective functionalization of the this compound core.

Catalyst SystemObserved Effect on SelectivityReference Principle
Pd(OAc)₂ / Pd₂(dba)₃ (less electron-rich)Increases preference for mono-arylation at C-6 (bromo position)Favors oxidative addition at the more reactive C-Br bond with less competing reaction at C-Cl. researchgate.net
Pd(PPh₃)₄ (more electron-rich)High selectivity for C-6, but may show slightly lower mono/di product ratio compared to Pd(OAc)₂. researchgate.netA standard, effective catalyst for selective C-Br coupling. researchgate.net
PdCl₂(dppf)Can alter selectivity depending on the substrate; often used for robust couplings. rsc.orgThe bite angle and electronic properties of the dppf ligand influence catalyst behavior. rsc.org
Pd / NHC Ligands (e.g., IPr)Can promote reactions at typically less reactive sites or invert conventional selectivity. nih.govSterically hindered N-heterocyclic carbene (NHC) ligands can dramatically change the catalytic environment. nih.gov

Besides the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling methods can be employed to functionalize the this compound core. The Stille reaction, which couples an organotin reagent with an organic halide, is a powerful alternative for C-C bond formation. wikipedia.org The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org Organostannanes are stable to air and moisture, though their toxicity is a notable drawback. wikipedia.org The reactivity principles regarding the C-Br versus C-Cl bond generally hold for Stille couplings, allowing for selective reactions at the C-6 position.

Other methodologies such as the Liebeskind-Srogl cross-coupling, which utilizes a thioester, offer alternative pathways for introducing aryl groups, particularly at positions that might be challenging for other methods. nih.gov These varied methodologies provide a comprehensive toolkit for the synthetic chemist to elaborate the this compound scaffold into a diverse range of complex molecules.

Suzuki-Miyaura Coupling in the Functionalization of Pyrido[3,4-d]pyrimidine (B3350098) Derivatives

Other Significant Chemical Transformations of Pyrido[3,4-d]pyrimidine Derivatives

Beyond the more common substitution reactions, the this compound core and its derivatives can in principle undergo other significant chemical transformations, including oxidation, reduction, and rearrangement reactions. While specific literature on these transformations for the title compound is limited, the reactivity can be inferred from the chemistry of related pyridopyrimidine systems.

Oxidation and Reduction Chemistry

The oxidation and reduction of pyrido[3,4-d]pyrimidine derivatives are important for the functionalization of the heterocyclic core and the introduction of new substituents.

Oxidation: The pyrido[3,4-d]pyrimidine ring system contains nitrogen atoms that are susceptible to oxidation, typically to form N-oxides. The susceptibility of a particular nitrogen atom to oxidation depends on its electronic environment. In principle, treatment of a pyrido[3,4-d]pyrimidine with oxidizing agents such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide could lead to the formation of N-oxides. These N-oxides can then serve as intermediates for further functionalization, as the N-oxide group can activate the ring towards nucleophilic substitution.

In the synthesis of precursors to the pyrido[3,4-d]pyrimidine system, oxidation reactions are more commonly documented. For instance, the Jones oxidation (using chromium trioxide in sulfuric acid) has been employed to oxidize a methyl group at the 4-position of a 5-bromo-3-nitropyridine precursor to a carboxylic acid, a key step in the eventual formation of the pyrimidine ring. nih.gov

Reduction: Reduction reactions of pyrido[3,4-d]pyrimidine derivatives can target either the substituents or the heterocyclic core itself. A common transformation in the synthesis of substituted pyrido[3,4-d]pyrimidines is the reduction of a nitro group on the pyridine ring to an amino group. This is a crucial step for the subsequent cyclization to form the pyrimidine ring. Reagents such as iron powder in acidic media (Béchamp reduction) or catalytic hydrogenation (e.g., H₂, Pd/C) are effective for this purpose. nih.gov

Another example of reduction in the synthesis of related systems is the reduction of an azide group to an amine. This has been achieved using iron trichloride/sodium iodide as the reducing agent. nih.gov

Catalytic hydrogenation can also be used to dehalogenate the ring, although the conditions must be carefully controlled to achieve selectivity, especially in the presence of multiple halogen substituents like in this compound. Depending on the catalyst and reaction conditions, either the bromine or the chlorine atom could be selectively removed, or both could be hydrogenolyzed.

The table below summarizes some of the oxidation and reduction reactions relevant to the synthesis of the pyrido[3,4-d]pyrimidine core.

Reaction TypeReagent(s)Substrate Functional GroupProduct Functional GroupReference
OxidationK₂Cr₂O₇, H₂SO₄ (Jones Oxidation)MethylCarboxylic Acid nih.gov
ReductionFe, AcOH, EtOH, H₂ONitroAmino nih.gov
ReductionH₂, Pd/CNitroAmino nih.gov
ReductionFeCl₃, NaIAzideAmino nih.gov

Condensation and Rearrangement Reactions (e.g., Dimroth Rearrangement)

Condensation Reactions: Condensation reactions are fundamental to the synthesis of the pyrido[3,4-d]pyrimidine scaffold itself. Typically, these involve the reaction of a 3-aminopyridine-4-carboxamide or a related derivative with a one-carbon unit, such as formamide or an orthoester, to form the pyrimidine ring. researchgate.net For example, the cyclocondensation of an aniline with carbon disulfide in the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be used to form a 2-thioxopyrido[3,4-d]pyrimidine-4-one. nih.gov

While these are crucial for the initial synthesis, condensation reactions involving the pre-formed this compound are less common but could be envisaged if appropriate functional groups are present on the ring.

Dimroth Rearrangement: The Dimroth rearrangement is a significant isomerization reaction observed in many nitrogen-containing heterocyclic systems, including condensed pyrimidines. nih.gov The rearrangement involves the opening of the pyrimidine ring followed by rotation and re-closure, leading to an exchange of an endocyclic and an exocyclic nitrogen atom and its substituent. nih.govwikipedia.org This reaction is typically catalyzed by acid or base and can also be promoted by heat or light. nih.gov

The general mechanism of the Dimroth rearrangement in a condensed pyrimidine system can be described as follows:

Protonation of a ring nitrogen atom.

Nucleophilic attack (often by water or hydroxide) leading to the opening of the pyrimidine ring.

Rotation around a single bond in the resulting intermediate.

Ring closure to form the rearranged heterocyclic system.

Deprotonation to yield the final product.

Several factors can influence the course of the Dimroth rearrangement, including the pH of the medium, the presence of electron-withdrawing groups (which facilitate ring opening), and the thermodynamic stability of the starting material and the product. nih.gov

While no specific examples of the Dimroth rearrangement have been reported for this compound, it is a potential transformation for its derivatives. For instance, if the chloro group at the 2-position were replaced by an imino group, this derivative could potentially undergo a Dimroth rearrangement under appropriate conditions. The Dimroth rearrangement has been utilized in the synthesis of various fused pyrimidine derivatives with biological activity, highlighting its synthetic utility. nih.govnih.gov

Computational and Theoretical Investigations of Pyrido 3,4 D Pyrimidine Systems

Quantum Mechanical Studies and Density Functional Theory (DFT) for Structural and Reactivity Predictions

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic structure and inherent properties of molecules. These calculations provide a detailed picture of electron distribution, which governs a molecule's geometry, stability, and reactivity.

For pyrido[3,4-d]pyrimidine (B3350098) derivatives, DFT studies are employed to predict a range of molecular characteristics. Recent research on hybrid molecules incorporating the pyrido[3,4-d]pyrimidine scaffold has utilized DFT analyses at the B3LYP/6-31G** level to elucidate electronic and structural properties. nih.gov Such studies typically involve geometry optimization to find the most stable molecular conformation, followed by the calculation of various electronic descriptors.

Key parameters derived from DFT calculations include:

Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is crucial for predicting non-covalent interactions, such as hydrogen bonding and halogen bonding, which are vital for ligand-receptor binding.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity.

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, electronegativity, and chemical potential are calculated from HOMO and LUMO energies to quantify the molecule's reactivity profile.

Natural Bond Orbital (NBO) Analysis: NBO analysis investigates charge transfer interactions between filled donor and empty acceptor orbitals within the molecule, providing insights into intramolecular stability and bonding. nih.gov

Computational MethodPredicted PropertySignificance in Drug Design
Geometry Optimization (DFT)Lowest energy conformation, bond lengths, anglesProvides the most stable 3D structure for docking and further analysis.
Molecular Electrostatic Potential (MEP)Electron-rich and electron-poor regionsPredicts sites for non-covalent interactions with biological targets.
Frontier Molecular Orbital (FMO) AnalysisHOMO-LUMO energy gap, electron distributionIndicates chemical reactivity and kinetic stability.
Natural Bond Orbital (NBO) AnalysisIntramolecular charge transfer, hyperconjugative interactionsReveals sources of molecular stability and electronic communication.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in structure-based drug design for identifying potential drug candidates and elucidating their binding mechanisms at the atomic level.

The pyrido[3,4-d]pyrimidine scaffold is a core component of many kinase inhibitors. mdpi.comnih.gov Consequently, molecular docking studies involving this scaffold are frequently performed to understand how these inhibitors interact with the ATP-binding pocket of kinases like Monopolar spindle 1 (Mps1). mdpi.comnih.gov

The docking process typically involves:

Preparation of the Receptor and Ligand: The 3D crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand, such as a derivative of 6-Bromo-2-chloropyrido[3,4-d]pyrimidine, is built and its energy is minimized.

Defining the Binding Site: A specific region on the receptor, usually the active site, is defined for the docking calculation.

Running the Docking Algorithm: Software like AutoDock or Maestro is used to sample a large number of possible conformations and orientations of the ligand within the binding site. nih.govnih.gov

Scoring and Analysis: The resulting poses are ranked using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The best-scoring poses are then analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues. nih.gov

For instance, studies on Mps1 inhibitors with a pyrido[3,4-d]pyrimidine core have shown that the pyrimidine (B1678525) ring often forms critical hydrogen bonds with residues in the hinge region of the kinase (e.g., Gly605), while other parts of the molecule engage in hydrophobic interactions with residues like Val539, Ala551, and Leu654. nih.gov

Target ProteinPyrido[3,4-d]pyrimidine DerivativeKey Interacting ResiduesInteraction Type
Mps1 KinaseBOS172722Gly605, Lys529Hydrogen Bond
Mps1 KinaseBOS172722Val539, Ala551, Ile607, Leu654Hydrophobic Interaction
CDK4Palbociclib-Olaparib HybridVal101Hydrogen Bond
PARP1Palbociclib-Olaparib HybridGly202, Ser245Hydrogen Bond

Molecular Dynamics (MD) Simulations for Dynamic Binding Mode Analysis

While molecular docking provides a static snapshot of the ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements and conformational changes of the system over time. MD simulations are crucial for validating docking poses, assessing the stability of the complex, and understanding the energetic contributions to binding.

In the context of pyrido[3,4-d]pyrimidine inhibitors, MD simulations are performed on the top-ranked poses from molecular docking. nih.govnih.gov These simulations, often run for nanoseconds, track the trajectory of every atom in the system, providing detailed information on:

Complex Stability: The root-mean-square deviation (RMSD) of the protein backbone and the ligand is monitored over time. A stable RMSD indicates that the complex has reached equilibrium and the ligand remains securely bound in its initial pose.

Binding Free Energy Calculations: Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are applied to MD trajectories to calculate the binding free energy. nih.gov This provides a more accurate estimation of binding affinity than docking scores alone and allows for the decomposition of the energy into contributions from van der Waals forces, electrostatic interactions, and solvation energy. nih.gov

Interaction Persistence: MD simulations can reveal the stability and persistence of specific interactions (e.g., hydrogen bonds) observed in the docked pose. Some interactions may be transient, while others remain stable throughout the simulation, highlighting their importance for binding.

For example, MD simulations of Mps1 in complex with pyrido[3,4-d]pyrimidine inhibitors have confirmed the stability of hydrogen bonds with residues Gly605 and Lys529 and validated that van der Waals interactions are the primary driver for favorable binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable for predicting the activity of new, unsynthesized molecules and for guiding lead optimization.

While specific QSAR studies on this compound were not found, the methodology is widely applied to related heterocyclic systems, such as pyrido[2,3-d]pyrimidine (B1209978) derivatives. researchgate.netscispace.com 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful.

The 3D-QSAR process involves:

Dataset Preparation: A series of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ values) is collected.

Molecular Alignment: All molecules in the dataset are aligned based on a common substructure or a docked conformation.

Field Calculation: For each molecule, steric and electrostatic fields (in CoMFA) or other physicochemical property fields (e.g., hydrophobic, hydrogen bond donor/acceptor in CoMSIA) are calculated on a 3D grid surrounding the aligned molecules.

Model Generation: Partial Least Squares (PLS) regression is used to create a statistical model linking the variations in the 3D fields to the variations in biological activity.

Model Validation: The model's predictive power is rigorously validated using techniques like leave-one-out cross-validation (q²) and prediction on an external test set (R²_pred).

The output of a 3D-QSAR study is often visualized as contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity. For example, a map might show that adding a bulky, electropositive group at a specific position would be favorable for enhancing biological potency. researchgate.net

QSAR ParameterDescriptionValue Indicating a Good Model
q² (Cross-validated R²)Measures the internal predictive ability of the model.> 0.5
R² (Non-cross-validated R²)Measures the correlation between predicted and actual activity for the training set.> 0.6
R²_pred (External validation R²)Measures the predictive ability of the model on an external test set.> 0.6
F-valueA statistical measure of the model's significance.High value

Pharmacophore Modeling and Virtual Screening for Ligand Discovery

Pharmacophore modeling involves identifying the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to bind to a specific biological target. Once developed, a pharmacophore model can be used as a 3D query to rapidly screen large chemical databases (virtual screening) to find new molecules that fit the model and are therefore likely to be active.

Pharmacophore models can be generated in two ways:

Ligand-Based: This approach is used when the 3D structure of the target is unknown. The model is built by superimposing a set of known active molecules and extracting their common chemical features. A ligand-based pharmacophore model was used to discover novel pyrido[3,4-d]pyrimidine-based CXCR2 antagonists. mdpi.com

Structure-Based: When the receptor structure is available, a pharmacophore model can be generated directly from the key interaction points between the receptor and a bound ligand. nih.govtandfonline.com

For example, a pharmacophore model for a kinase inhibitor might consist of one or two hydrogen bond acceptors that interact with the hinge region, an aromatic ring that fits into the adenine (B156593) pocket, and a hydrophobic feature that occupies a nearby sub-pocket. tandfonline.com

Virtual screening with such a model can filter millions of compounds in a short time, prioritizing a smaller, more manageable number of candidates for subsequent experimental testing. This significantly accelerates the early stages of drug discovery.

Pharmacophoric FeatureAbbreviationDescription
Hydrogen Bond AcceptorHBAAn atom or group that can accept a hydrogen bond (e.g., carbonyl oxygen, pyridine (B92270) nitrogen).
Hydrogen Bond DonorHBDAn atom or group that can donate a hydrogen bond (e.g., amine, hydroxyl group).
Aromatic RingARA planar, cyclic, conjugated system (e.g., phenyl ring, pyridine ring).
Hydrophobic GroupHYA nonpolar group that avoids contact with water (e.g., alkyl chain, phenyl ring).
Positive IonizablePIA group that is likely to be positively charged at physiological pH.
Negative IonizableNIA group that is likely to be negatively charged at physiological pH.

Structure Activity Relationship Sar and Rational Design Principles for Pyrido 3,4 D Pyrimidine Analogues

Impact of Substituents, including Halogens, on Biological Activity Profiles

The type and position of substituents on the pyrido[3,4-d]pyrimidine (B3350098) ring system have a profound impact on the biological activity of the resulting analogues. Halogen atoms, in particular, play a critical role in modulating the pharmacological profile, though their effects can vary significantly depending on their location on the scaffold.

Research into pyrido[3,4-d]pyrimidines as antagonists for the human chemokine receptor CXCR2 has shown that substitutions on the pyridine (B92270) moiety are particularly sensitive. For instance, the introduction of a chlorine atom at the 5-position led to a hundred-fold decrease in antagonistic potency compared to the unsubstituted parent compound. nih.gov Similarly, a 6-chloro analogue was found to be completely inactive as a CXCR2 antagonist. nih.gov This suggests that halogen substitution at these positions is detrimental to this specific activity. The introduction of other groups at the 6-position, such as N-imidazolyl, phenyl, or thienyl, also failed to produce a beneficial effect on CXCR2 antagonism. nih.gov Interestingly, a 6-furanyl substituent resulted in a compound with potency comparable to the unsubstituted analogue, but further substitution on the furan ring with a methyl group led to a complete loss of activity. nih.gov

Conversely, for other biological targets, substitutions at different positions are more favorable. A new series of 4-substituted 2-amino pyrido[3,4-d]pyrimidine derivatives has been developed as potential anticancer agents. nih.gov By using a common intermediate, 4-chloro-8-methoxy pyrido[3,4-d]pyrimidin-2-amine, researchers were able to generate a variety of analogues through palladium-catalyzed cross-coupling or nucleophilic aromatic substitutions at the C-4 position. nih.gov This approach yielded compounds with highly selective activity against breast and renal cancer cell lines, indicating that the C-4 position is a key site for modifications aimed at achieving anticancer effects. nih.gov Furthermore, 8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives have been explored as inhibitors of histone lysine demethylase, where a 3,4-dichlorobenzyl analogue showed good cellular permeability. acs.org

The following table summarizes the impact of various substituents on the CXCR2 antagonistic activity of the pyrido[3,4-d]pyrimidine scaffold.

CompoundSubstitution at Position 5Substitution at Position 6CXCR2 Antagonism (IC50 in µM)Reference
Unsubstituted Hit-H-H0.11 nih.gov
Analogue 1-Cl-H11 nih.gov
Analogue 2-H-ClInactive nih.gov
Analogue 3-H-Furanyl0.54 nih.gov
Analogue 4-H-AminoInactive nih.gov

Elucidation of Key Structural Features for Desired Pharmacological Effects

The pharmacological effects of pyrido[3,4-d]pyrimidine derivatives are dictated by key structural features that enable specific interactions with their biological targets. The core heterocyclic system often serves as an anchor, positioning functional groups for crucial binding events like hydrogen bonding and hydrophobic interactions.

For inhibitors of Monopolar spindle 1 (Mps1) kinase, the pyrido[3,4-d]pyrimidine skeleton itself establishes important hydrophobic interactions within the hinge region of the enzyme. mdpi.com Specific atoms within the scaffold are critical for binding; for instance, the pyrimidine (B1678525) ring can form a hydrogen bond with the key amino acid residue Gly605. mdpi.com

In the context of histone lysine demethylase (KDM) inhibitors, the pyrido[3,4-d]pyrimidin-4(3H)-one scaffold demonstrates a multi-point interaction mode. acs.org The pyridine nitrogen at position 7 coordinates with the active site metal ion, while the pyrimidinone CONH moiety forms hydrogen bonds with residues K206 and Y132. acs.org Additionally, the nitrogen at position 1 (N1) is positioned to interact with the side chain of K241, further stabilizing the complex. acs.org

Analogous insights can be drawn from the related pyrazolo[3,4-d]pyrimidine scaffold, which has been developed for Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK) inhibition. rsc.org Here, the fused heteroaromatic ring system occupies the adenine (B156593) binding region of the ATP-binding site. rsc.org A nitrogen atom in the pyrazole ring forms a hydrogen bond with Met793, and the pyrimidine ring engages in hydrophobic interactions with Leu718 and Gly796. rsc.org This highlights a common theme where the fused ring system provides the foundational interactions within the target's binding pocket.

For KRAS-G12D inhibitors, while the core provides a base, specific appended moieties are responsible for critical interactions. For example, a homopiperazine group was found to mediate interactions with Glu92 and His95, and a protonated 3,8-diazabicyclo[3.2.1]octane substituent formed essential hydrogen bonds with Asp12 and Gly60. nih.gov

Design Strategies for Enhanced Potency and Selectivity in Pyrido[3,4-d]pyrimidine Inhibitors

The development of potent and selective pyrido[3,4-d]pyrimidine inhibitors relies on several rational design strategies. These strategies leverage an understanding of the target's structure and the SAR of the chemical series.

One common strategy involves identifying a core scaffold that provides foundational binding interactions and then systematically modifying its substituents to optimize potency and selectivity. For Mps1 kinase inhibitors, the pyrido[3,4-d]pyrimidine core of a known inhibitor was used as a starting point for new designs. mdpi.com A key finding was that methylation at the 6-position significantly improved selectivity for Mps1 over other kinases like CDK2, making this a crucial design element for enhancing selectivity. mdpi.com

Another powerful strategy is the generation of focused compound libraries to explore the SAR at a specific position. The synthesis of a series of 4-substituted-2-amino-pyrido[3,4-d]pyrimidine analogues from a common chlorinated intermediate allowed for the rapid identification of compounds with selective anticancer activity. nih.gov This parallel synthesis approach facilitates the exploration of a wide range of functional groups at a key position to discover optimal substituents.

Structure-based design also plays a vital role. For KDM inhibitors, one strategy involved attempting to introduce new hydrogen bond interactions with specific amino acid residues to improve affinity. acs.org Another successful tactic was to restrain the conformational freedom of a flexible side chain by attaching a phenyl group directly to a piperidine ring, which helped maintain inhibitory activity. acs.org

A more general, modular design approach, often applied to kinase inhibitors, involves modifying three key features: a flat hetero-aromatic system (the pyrido[3,4-d]pyrimidine core) to occupy the adenine binding pocket, a terminal hydrophobic head, and a hydrophobic tail. nih.gov Systematically altering each of these components allows for the fine-tuning of inhibitory activity.

Modulation of Physicochemical Properties through Structural Modifications (e.g., improving stability via methylation)

Beyond biological activity, the therapeutic potential of a compound is governed by its physicochemical properties, such as stability, solubility, and cell permeability. Structural modifications to the pyrido[3,4-d]pyrimidine scaffold are a key tool for optimizing these drug-like properties.

Chemical stability is a significant concern, as some promising pyrido[3,4-d]pyrimidine analogues have been noted for their instability when exposed to air at room temperature. acs.org Strategic modifications, such as methylation, can be employed not only to enhance selectivity but also potentially to improve metabolic stability by blocking sites susceptible to metabolism. mdpi.com

Cell permeability is another critical property that can be modulated through structural changes. For instance, a pyrido[3,4-d]pyrimidin-4(3H)-one analogue bearing a 3,4-dichlorobenzyl group was shown to have good Caco-2 permeability, demonstrating that specific substituents can enhance a compound's ability to cross cell membranes. acs.org On a related pyrido[4,3-d]pyrimidine scaffold, it was found that a dimethoxyphenyl substituent impaired permeability, highlighting the sensitive nature of this property to structural changes. nih.gov

Improving oral absorption and other properties like the partition coefficient (LogP) can be achieved through specific chemical modifications. The introduction of an amido bond into the structure of KRAS-G12D inhibitors was a deliberate strategy to enhance these physicochemical characteristics. nih.gov The substitution pattern across the entire scaffold has a significant effect on biopharmaceutical properties. Studies on pyrido[4,3-d]pyrimidines have shown a wide range of aqueous solubility values depending on the substituents; for example, a phenylhydrazido group was found to be responsible for low solubility. nih.gov This underscores the importance of carefully selecting substituents to achieve a balanced profile of potency and drug-like properties.

The table below provides examples of how structural modifications affect key physicochemical properties of pyridopyrimidine analogues.

Structural ModificationScaffoldAffected Physicochemical PropertyOutcomeReference
Introduction of an amido bondPyrido[3,4-d]pyrimidineOral Absorption, LogPImproved nih.gov
Addition of a 3,4-dichlorobenzyl groupPyrido[3,4-d]pyrimidin-4(3H)-oneCell PermeabilityDemonstrated good permeability acs.org
Addition of a phenylhydrazido groupPyrido[4,3-d]pyrimidineAqueous SolubilityLow solubility nih.gov
Addition of a dimethoxyphenyl groupPyrido[4,3-d]pyrimidineCell PermeabilityImpaired permeability nih.gov
Methylation at the 6-positionPyrido[3,4-d]pyrimidineSelectivity (a key drug property)Improved Mps1 vs. CDK2 selectivity mdpi.com

Molecular Targets and Mechanistic Insights of Pyrido 3,4 D Pyrimidine Derivatives in Biological Systems

Kinase Inhibition by Pyrido[3,4-d]pyrimidine (B3350098) Scaffolds

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrido[3,4-d]pyrimidine core has proven to be a versatile framework for the design of potent and selective kinase inhibitors.

Monopolar Spindle 1 (Mps1) Kinase Inhibition: Binding Modes and Residue Interactions

Monopolar spindle 1 (Mps1), a dual-specificity kinase, is a key regulator of the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis. Overexpression of Mps1 is common in various cancers, making it an attractive therapeutic target. nih.govmdpi.comnih.gov A series of novel pyrido[3,4-d]pyrimidine derivatives have been identified as potent Mps1 inhibitors. nih.govnih.gov

Molecular docking and dynamics simulations have provided detailed insights into the binding modes of these inhibitors within the ATP-binding pocket of Mps1. nih.govnih.gov The interaction is primarily driven by van der Waals forces and nonpolar solvation energies. nih.govnih.gov A strong hydrophobic interaction occurs between the pyrido[3,4-d]pyrimidine backbone and the hinge region of the kinase. encyclopedia.pub

Specific amino acid residues are critical for the binding and activity of these inhibitors. Stable hydrogen bonds are formed between the pyrimidine (B1678525) ring of the compounds and the backbone of Gly605 in the hinge region. nih.govencyclopedia.pub Additionally, Lys529 can form important hydrogen bonds with the inhibitors, further enhancing the binding affinity. nih.govnih.gov A number of other residues contribute to the binding through van der Waals interactions, creating a favorable hydrophobic pocket. These include I531, V539, M602, C604, N606, I607, L654, I663, and P673. nih.govnih.gov The clinical candidate BOS172722, an Mps1 inhibitor with a pyrido[3,4-d]pyrimidine core, has entered Phase 1 clinical trials. encyclopedia.pub

Interacting ResidueType of InteractionRole in Binding
Gly605 Hydrogen BondKey interaction with the pyrimidine ring in the hinge region. nih.govencyclopedia.pub
Lys529 Hydrogen BondEnhances binding affinity. nih.govnih.gov
I531, V539, M602 van der WaalsContribute to the hydrophobic binding pocket. nih.govnih.gov
C604, N606, I607 van der WaalsForm part of the hydrophobic interaction surface. nih.govnih.gov
L654, I663, P673 van der WaalsContribute to the overall hydrophobic binding. nih.govnih.gov

Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) Inhibition

The Epidermal Growth Factor Receptor (EGFR) family of tyrosine kinases are crucial mediators of cell growth, proliferation, and survival. Their aberrant activation is a common driver of tumor growth. Pyrido[3,4-d]pyrimidine derivatives have been developed as inhibitors of this kinase family. One such example is Tarloxotinib, a hypoxia-activated prodrug that targets all members of the HER family (EGFR/ErbB1, HER2/ErbB2, HER3/ErbB3, and HER4/ErbB4). researchgate.net This compound is designed to release its active metabolite, an irreversible kinase inhibitor, specifically within the tumor microenvironment. researchgate.net

Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1) Inhibition

Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1) is a mitochondrial chaperone protein that is a member of the Hsp90 family. It plays a role in maintaining mitochondrial integrity and is implicated in tumorigenesis. While direct inhibition by 6-Bromo-2-chloropyrido[3,4-d]pyrimidine is not explicitly detailed, closely related pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent, mitochondria-permeable TRAP1 inhibitors. nih.gov These compounds interact with the ATP binding pocket of the TRAP1 protein, demonstrating the potential of this general scaffold to target mitochondrial chaperones. nih.gov

Phosphoinositide 3-Kinase (PI3K) Inhibition

The Phosphoinositide 3-Kinase (PI3K) signaling pathway is a critical regulator of cell growth, survival, and metabolism, and it is frequently hyperactivated in cancer. While research on pyrido[3,4-d]pyrimidine derivatives as PI3K inhibitors is ongoing, related pyridopyrimidine isomers have shown significant activity. For instance, pyrido[3,2-d]pyrimidine derivatives have been identified as potent and selective inhibitors of the PI3Kδ isoform. nih.gov This highlights the potential of the broader pyridopyrimidine class of compounds to target the PI3K pathway.

Other Kinase Targets (e.g., SRC family kinases, Aurora, CDK2, GSK3β)

The versatility of the pyrido[3,4-d]pyrimidine scaffold and its isosteres extends to a range of other important kinase targets.

SRC family kinases: These non-receptor tyrosine kinases are involved in various cellular processes, and their hyperactivation is linked to tumor progression. Pyrazolo[3,4-d]pyrimidine derivatives have been developed as selective SRC family kinase inhibitors, demonstrating cytotoxic effects on glioblastoma cells.

Aurora Kinases: These are serine/threonine kinases that are essential for mitotic progression. Due to the high homology with Mps1, selectivity is a key consideration in the design of Mps1 inhibitors with a pyrido[3,4-d]pyrimidine backbone to avoid off-target effects on kinases like Aurora. encyclopedia.pub

Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a key regulator of the cell cycle. Similar to Aurora kinases, the homology with Mps1 necessitates careful design of selective pyrido[3,4-d]pyrimidine-based inhibitors. encyclopedia.pub Notably, pyrazolo[3,4-d]pyrimidine derivatives have been successfully developed as novel CDK2 inhibitors. mdpi.com

Glycogen Synthase Kinase 3β (GSK3β): This is another kinase with homology to Mps1, making selectivity an important aspect of drug design for pyrido[3,4-d]pyrimidine inhibitors. encyclopedia.pub

Interaction Mechanisms with Other Biomolecules (e.g., DNA topoisomerase interactions)

While the primary focus of research on pyrido[3,4-d]pyrimidine derivatives has been on kinase inhibition, their broader anticancer activities suggest potential interactions with other biomolecules. nih.gov However, based on the available research, there is no direct evidence to suggest that these compounds function as inhibitors of DNA topoisomerases. Studies on the antitumor properties of pyrido[3,4-d]pyrimidines have focused on mechanisms such as the induction of apoptosis and inhibition of cell migration, without implicating topoisomerase inhibition. nih.gov

Mechanistic Studies at the Cellular Level (e.g., Cell Cycle Perturbation, Apoptosis Induction)

Investigations into pyridopyrimidine derivatives have demonstrated their capacity to interfere with the normal progression of the cell cycle and to trigger programmed cell death, or apoptosis, in cancer cells. These effects are crucial to their potential as anticancer agents. The cellular machinery that governs cell division is a common target for these compounds, leading to a halt in proliferation and subsequent cell death.

For instance, studies on related pyridopyrimidine structures, such as certain pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, have provided concrete evidence of these cellular effects. One particular compound from this class, designated as compound 8a in a notable study, was shown to significantly alter the cell cycle distribution in prostate cancer (PC-3) cells. nih.gov Treatment with this compound led to a substantial increase in the population of cells in the pre-G1 phase, which is indicative of apoptotic cells, and the S phase of the cell cycle. nih.gov

The following table details the effects of this pyrido[2,3-d]pyrimidin-4(3H)-one derivative on the cell cycle distribution in PC-3 cells after a 24-hour treatment.

Table 1: Effect of a Pyrido[2,3-d]pyrimidin-4(3H)-one Derivative (Compound 8a) on Cell Cycle Distribution in PC-3 Cells

Treatment % of Cells in Pre-G1 Phase % of Cells in S Phase
Control 1.78% 41.03%

In addition to perturbing the cell cycle, this derivative was also found to be a potent inducer of apoptosis. nih.gov The induction of apoptosis was confirmed through Annexin V & PI double staining assays, which differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. The results demonstrated a significant increase in both early and late apoptotic cell populations following treatment. nih.gov

The table below summarizes the apoptotic effect of the aforementioned pyrido[2,3-d]pyrimidin-4(3H)-one derivative on PC-3 cells.

Table 2: Apoptotic Effect of a Pyrido[2,3-d]pyrimidin-4(3H)-one Derivative (Compound 8a) on PC-3 Cells

Treatment % of Early Apoptotic Cells % of Late Apoptotic Cells
Control 0.43% 0.15%

These findings for a closely related pyridopyrimidine derivative underscore the potential of the broader chemical class, likely including this compound, to exert anticancer effects through the disruption of the cell cycle and the induction of apoptosis. The significant increase in the pre-G1 cell population and the marked rise in both early and late apoptotic cells highlight a robust pro-apoptotic mechanism of action. nih.gov

Advanced Analytical and Spectroscopic Characterization of Pyrido 3,4 D Pyrimidine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

No published ¹H NMR or ¹³C NMR data specifically for 6-Bromo-2-chloropyrido[3,4-d]pyrimidine are available.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Specific mass spectrometry data, including molecular ion peak and fragmentation patterns, for this compound have not been reported.

Infrared (IR) Spectroscopy for Functional Group Identification

Detailed IR spectroscopic data outlining the characteristic absorption bands for the functional groups present in this compound is not available in the literature.

X-ray Crystallography for Solid-State Structure Determination and Binding Conformation

There are no published X-ray crystallographic studies for this compound, and therefore, information on its solid-state structure, bond lengths, bond angles, and crystal packing is unavailable.

Hirshfeld Surface Analysis for Intermolecular Interactions

A Hirshfeld surface analysis of this compound has not been conducted, as it is contingent on the availability of crystallographic data.

Future Perspectives and Emerging Research Avenues in Pyrido 3,4 D Pyrimidine Chemistry and Biology

Development of Novel Synthetic Routes and Sustainable Methodologies

The synthesis of functionalized pyrido[3,4-d]pyrimidines, particularly halogenated intermediates like the 6-bromo analogue, is pivotal for downstream derivatization. However, the synthesis can be challenging. For instance, attempts to synthesize the 6-bromopyrido[3,4-d]pyrimidine (B13656823) scaffold have encountered difficulties, including low solubility of intermediates and undesirable transhalogenation reactions where the bromo group is replaced by a chloro group during certain reaction steps. nih.gov Researchers have noted that the 6-bromo analogue is preferred for derivatization at that position via palladium-catalyzed cross-coupling reactions, making the development of a reliable synthetic route a high-priority research goal. nih.gov

Future efforts will likely focus on overcoming these synthetic hurdles. This includes the exploration of novel catalytic systems and reaction conditions that prevent unwanted side reactions like transhalogenation. nih.gov A significant emerging trend in chemical synthesis is the adoption of "green chemistry" principles to create more sustainable and environmentally friendly processes. benthamdirect.comnih.gov For the synthesis of pyridopyrimidine derivatives, this involves:

Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a complex product, are highly efficient and atom-economical. acs.orgresearchgate.net Developing MCRs for the pyrido[3,4-d]pyrimidine (B3350098) core could significantly streamline synthesis.

Sustainable Catalysts: The use of reusable, non-toxic catalysts, such as nano-catalysts (e.g., nano-SiO2, nano ZnO), is a key aspect of green chemistry. researchgate.net Research into iridium-pincer complexes has shown promise for the sustainable synthesis of pyrimidines from alcohols, which can be derived from biomass. acs.org

Alternative Energy Sources: Techniques like microwave irradiation and ultrasonic waves can accelerate reaction times, increase yields, and reduce energy consumption compared to conventional heating methods. nih.govresearchgate.net

Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water or conducting reactions under solvent-free conditions minimizes chemical waste. nih.govresearchgate.net

The development of a robust and scalable synthesis for 6-Bromo-2-chloropyrido[3,4-d]pyrimidine using these sustainable methodologies would be a significant breakthrough, facilitating its broader use in drug discovery programs.

Exploration of New Biological Targets and Disease Indications

The pyridopyrimidine scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. ijpsjournal.com Derivatives have shown potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. ijpsjournal.comgsconlinepress.com The functional groups of this compound allow for the generation of large chemical libraries to screen against new and established biological targets.

Emerging research is likely to focus on the following areas:

Kinase Inhibition: Many pyridopyrimidine derivatives are potent kinase inhibitors. nih.gov This class of enzymes is crucial in cell signaling, and their dysregulation is implicated in cancer and inflammatory diseases. nih.gov Future research will involve screening derivatives against a broader panel of kinases to identify novel inhibitors for targets like PIM-1 kinase, Cyclin-dependent kinases (CDKs), VEGFR-2, and HER-2, which are implicated in various cancers. rsc.orgmdpi.comrsc.orgnih.gov

Neurodegenerative Diseases: Certain kinases, such as TBK1, have been linked to neurodegenerative conditions like amyotrophic lateral sclerosis (ALS) and Alzheimer's disease. acs.org The development of pyridopyrimidine-based compounds that can cross the blood-brain barrier and selectively inhibit such kinases is a promising avenue for new therapeutics.

Infectious Diseases: The pyridopyrimidine core is being explored for activity against various pathogens. For example, derivatives have been investigated as inhibitors of dihydrofolate reductase (DHFR) in parasites and bacteria. nih.govnih.gov There is also significant potential in developing new antiviral and antitubercular agents. ijpsjournal.comnih.gov

Chemokine Receptors: Pyrido[3,4-d]pyrimidines have been explored as antagonists for chemokine receptors like CXCR2, which are involved in inflammatory responses. nih.gov This opens up possibilities for treating inflammatory conditions such as chronic obstructive pulmonary disease (COPD) and arthritis.

The table below summarizes some of the key biological targets investigated for the broader pyridopyrimidine class, highlighting the potential for derivatives of this compound.

Biological Target FamilySpecific Target ExamplePotential Disease Indication
Kinases EGFR, HER-2, VEGFR-2Cancer
PIM-1, CDK2, PLK1Cancer
TBK1Neurodegenerative Diseases
Enzymes Dihydrofolate Reductase (DHFR)Cancer, Infectious Diseases
dUTPaseTuberculosis
Receptors Chemokine Receptor (CXCR2)Inflammatory Diseases

Integration of Computational and Experimental Approaches for Accelerated Discovery

The traditional drug discovery process is lengthy and expensive. The integration of computational (in silico) methods with experimental techniques offers a powerful strategy to accelerate the identification and optimization of new drug candidates. ijpsjournal.com

Future research on this compound and its derivatives will heavily rely on this integrated approach:

Molecular Docking: This computational technique predicts how a molecule binds to the active site of a biological target. ijpsjournal.com It allows for the virtual screening of large libraries of potential derivatives to prioritize compounds for synthesis and experimental testing. nih.gov Docking studies have been successfully used to understand the binding modes of pyridopyrimidine derivatives with targets like PIM-1 kinase and EGFR. rsc.orgnih.gov

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. Pharmacophore models can guide the design of new molecules with improved potency and selectivity. researchgate.net

High-Throughput Screening (HTS): Experimental HTS allows for the rapid testing of thousands of compounds against a specific biological target. The results from HTS can be used to refine computational models and guide the next round of drug design.

Structure-Activity Relationship (SAR) Studies: By systematically modifying the this compound core (e.g., through Suzuki or Buchwald-Hartwig coupling reactions) and evaluating the biological activity of the resulting analogues, researchers can build detailed SAR models. nih.govmdpi.com These models, which correlate chemical structure with biological function, are essential for rational drug design and lead optimization.

This synergistic cycle of computational prediction, chemical synthesis, and biological evaluation significantly enhances the efficiency of the drug discovery pipeline, enabling faster identification of promising lead compounds.

Design of Targeted Pyrido[3,4-d]pyrimidine Conjugates and Prodrugs

While a potent molecule is essential, its effectiveness can be limited by factors such as poor solubility, low cell permeability, or off-target toxicity. To address these challenges, researchers are increasingly designing targeted drug delivery systems, including conjugates and prodrugs.

Drug Conjugates: This approach involves linking the active pyridopyrimidine molecule to another moiety that can enhance its therapeutic properties.

Peptide Conjugates: Attaching a peptide carrier can improve the cellular uptake of a drug. This strategy has been successfully used to enhance the antimycobacterial activity of a pyridopyrimidine derivative. nih.gov

Antibody-Drug Conjugates (ADCs): For cancer therapy, linking a highly potent pyridopyrimidine derivative to an antibody that specifically targets tumor cells could create a highly selective treatment, minimizing damage to healthy tissue. The development of novel linkers, such as those based on divinylpyrimidine, is an active area of research that could be applied to this scaffold. rsc.org

Prodrugs: A prodrug is an inactive or less active form of a drug that is converted into the active form within the body. This strategy can be used to improve bioavailability or target the drug to a specific tissue.

Hypoxia-Activated Prodrugs: A notable example from a related pyridopyrimidine class is Tarloxotinib, a kinase inhibitor designed as a hypoxia-activated prodrug. nih.gov It is selectively activated in the low-oxygen environment characteristic of solid tumors, thereby concentrating the active drug where it is needed most. nih.gov Designing similar prodrugs based on the this compound scaffold could be a promising strategy for developing next-generation cancer therapies.

These advanced drug delivery strategies represent a key future direction, aiming to maximize the therapeutic potential of novel pyridopyrimidine derivatives while minimizing their potential side effects.

Q & A

Q. What are the recommended synthetic routes for 6-Bromo-2-chloropyrido[3,4-d]pyrimidine, and how can reaction conditions be optimized?

Methodological Answer: Key synthetic pathways involve functionalization of the pyridopyrimidine core. A validated approach (Scheme 2, ) includes:

Oxidation : Use K₂Cr₂O₇ in H₂SO₄ at 0°C to RT for precursor activation.

Ammonolysis : Treat with (COCl)₂ and DMF, followed by aqueous ammonia to introduce amine groups.

Cyclization : Employ CDI in THF with H₂SO₄ catalysis to form the pyrido[3,4-d]pyrimidine scaffold.

Halogenation : Introduce bromine and chlorine via Fe/AcOH reduction or Pd/C-catalyzed hydrogenation .

Q. Optimization Tips :

  • Monitor reaction progress via HPLC (C18 column, acetonitrile/water gradient) .
  • Adjust stoichiometry of Pd(OAc)₂ and BINAP ligands to improve coupling efficiency in cross-coupling steps .

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

Methodological Answer: Use a multi-technique approach:

Technique Parameters Purpose Reference
¹H/¹³C NMR DMSO-d₆, 400 MHzConfirm substitution patterns and aromatic proton integration
HPLC C18 column, 254 nm UV detectionQuantify purity (>95%) and detect byproducts
X-ray Crystallography Single-crystal analysis (Mo-Kα radiation)Resolve bond angles and halogen positioning

Note : Solubility in chloroform or DMSO should align with literature values (e.g., ~2 mg/mL in DMSO) .

Q. What functionalization strategies are effective for introducing substituents to the pyridopyrimidine core?

Methodological Answer: The 6-bromo and 2-chloro positions are reactive sites for:

  • Buchwald-Hartwig Amination : Use Pd(OAc)₂, BINAP, and Cs₂CO₃ in 1,4-dioxane (120°C) to attach aryl amines .
  • Suzuki-Miyaura Coupling : Employ Pd/C with boronic acids in THF/H₂O to replace bromine with aryl/heteroaryl groups .
  • Nucleophilic Substitution : React the 2-chloro group with alkoxides or thiols in DMF at 60°C .

Critical Step : Protect the pyrimidine NH group with p-methoxybenzyl chloride before functionalization to prevent side reactions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for receptor antagonism?

Methodological Answer: SAR strategies include:

  • Core Modifications : Replace bromine with electron-withdrawing groups (e.g., CF₃) to enhance CXCR2 binding affinity .
  • Side-Chain Engineering : Attach (R)-alaninol via BOP/DBU-mediated coupling to improve solubility and target engagement .
  • Bioisosteric Replacement : Substitute chlorine with bioisosteres like trifluoromethyl to modulate metabolic stability .

Validation : Test derivatives in competitive binding assays (e.g., CXCR2 inhibition using IL-8 displacement) .

Q. How can researchers address discrepancies in biological activity data across studies for bromo-chloro pyridopyrimidine derivatives?

Methodological Answer: Discrepancies often arise from:

  • Assay Conditions : Varying cell lines (e.g., HEK293 vs. CHO) or incubation times .
  • Compound Stability : Degradation in DMSO stock solutions (validate via LC-MS before assays) .
  • Concentration Ranges : Use dose-response curves (1 nM–10 µM) to account for potency differences .

Recommendation : Replicate key studies (e.g., antitumor activity screens ) under standardized conditions.

Q. What methodological considerations are critical when evaluating solubility and formulation for in vivo studies?

Methodological Answer:

  • Solubility Screening : Test in PBS, PEG-400, and cyclodextrin solutions; prioritize compounds with >50 µM solubility .
  • Formulation Optimization : Use nanoemulsions or liposomal encapsulation for low-solubility derivatives .
  • Pharmacokinetics (PK) : Monitor plasma half-life in rodent models via LC-MS/MS (LOQ: 1 ng/mL) .

Note : Compare in silico predictions (e.g., LogP via ChemAxon) with experimental data to refine models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.